Cas no 146539-83-5 (2-Methoxy-5-(trifluoromethyl)benzaldehyde)

2-Methoxy-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-methoxy-5-(trifluoromethyl)benzaldehyde, AldrichCPR
- 2-methoxy-5-trifluoromethylbenzaldehyde
- AB16026
- AM84042
- AS-46009
- AKOS005257254
- Benzaldehyde, 2-methoxy-5-(trifluoromethyl)-
- Benzaldehyde,2-methoxy-5-(trifluoromethyl)-
- DTXSID10381357
- EN300-1725372
- CS-W015427
- 2-Methoxy-5-trifluoromethyl-benzaldehyde
- CL8290
- Z1269193206
- 146539-83-5
- SCHEMBL1186123
- FT-0600817
- MFCD03788528
- DB-006179
-
- MDL: MFCD03788528
- Inchi: InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3
- InChI Key: WFRURKYDETYZGF-UHFFFAOYSA-N
- SMILES: COC1C=CC(C(F)(F)F)=CC=1C=O
Computed Properties
- Exact Mass: 204.04000
- Monoisotopic Mass: 204.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3A^2
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.287
- Melting Point: 85-89°C
- Boiling Point: 238 ºC
- Flash Point: 95 ºC
- Refractive Index: 1.475
- PSA: 26.30000
- LogP: 2.52650
- Solubility: Not determined
- Sensitiveness: Air Sensitive
2-Methoxy-5-(trifluoromethyl)benzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazard Category Code: 22-36-43
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
2-Methoxy-5-(trifluoromethyl)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Methoxy-5-(trifluoromethyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB228217-100 g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde; . |
146539-83-5 | 100 g |
€807.00 | 2023-07-20 | ||
eNovation Chemicals LLC | D519899-5g |
2-Methoxy-5-(trifluoroMethyl)benzaldehyde |
146539-83-5 | 97% | 5g |
$1305 | 2024-05-24 | |
Enamine | EN300-1725372-0.5g |
2-methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 95% | 0.5g |
$19.0 | 2023-09-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124158-25g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 98% | 25g |
¥999.90 | 2023-09-02 | |
abcr | AB228217-5g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde; . |
146539-83-5 | 5g |
€127.00 | 2023-09-12 | ||
eNovation Chemicals LLC | Y1290311-100g |
Benzaldehyde, 2-methoxy-5-(trifluoromethyl)- |
146539-83-5 | 98% | 100g |
$535 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47610-1g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 1g |
¥418.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021740-25g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 98% | 25g |
¥795.00 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1209-5G |
2-methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 95% | 5g |
¥ 607.00 | 2023-03-30 | |
Chemenu | CM373249-5g |
2-Methoxy-5-(trifluoromethyl)benzaldehyde |
146539-83-5 | 95%+ | 5g |
$133 | 2022-06-12 |
2-Methoxy-5-(trifluoromethyl)benzaldehyde Related Literature
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 2-Methoxy-5-(trifluoromethyl)benzaldehyde
2-Methoxy-5-(trifluoromethyl)benzaldehyde
The compound 2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 146539-83-5) is a highly specialized aromatic aldehyde with significant applications in various fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring, along with an aldehyde functional group at the 1-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in research and development.
Recent studies have highlighted the importance of 2-Methoxy-5-(trifluoromethyl)benzaldehyde in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the development of novel drug candidates, leveraging its reactivity and structural versatility. For instance, the aldehyde group can undergo various condensation reactions, such as the Perkin reaction, to form chromophores that are essential in designing fluorescent sensors and imaging agents.
The methoxy group at the 2-position plays a crucial role in modulating the electronic properties of the benzene ring, enhancing the compound's reactivity towards electrophilic substitution reactions. This feature has been exploited in the synthesis of heterocyclic compounds, which are pivotal in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
Moreover, the trifluoromethyl group at the 5-position introduces steric hindrance and electron-withdrawing effects, which are critical for tuning the pharmacokinetic profiles of derived compounds. Recent advancements in fluorine chemistry have underscored the importance of trifluoromethylated aromatic systems in improving drug bioavailability and reducing toxicity.
In terms of environmental impact, studies have shown that 2-Methoxy-5-(trifluoromethyl)benzaldehyde exhibits moderate biodegradability under aerobic conditions, making it a relatively safe compound for industrial applications when handled appropriately. Its stability under standard storage conditions further enhances its utility in large-scale chemical synthesis.
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts acylation followed by oxidation to introduce the aldehyde group, with careful control over reaction conditions to ensure high yields and purity.
Recent research has also focused on exploring green chemistry approaches to synthesize this compound, emphasizing energy efficiency and waste reduction. For example, microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product quality.
In conclusion, 2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 146539-83-5) stands as a versatile building block in organic chemistry, offering immense potential for innovation across diverse scientific domains. Its unique structure and reactivity continue to drive cutting-edge research, positioning it as a key compound in advancing modern chemical science.
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